2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
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Overview
Description
“2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring with variable substituents has been a focus of researchers . For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are known to exhibit a wide range of biological activities, which are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives similar to "2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide" involves multi-step chemical reactions, providing a framework for exploring chemical properties and biological activities. One study detailed the synthesis of derivatives through reactions starting from common intermediates, elucidating significant antibacterial activity for newly synthesized compounds (K. Ramalingam et al., 2019).
Computational and electrochemical analyses have been conducted on related molecules, demonstrating their potential as corrosion inhibitors. This showcases an application in material science, highlighting the compound's utility beyond biomedicine (V. Saraswat & M. Yadav, 2020).
Potential Applications Beyond Drug Use
Another study focused on the synthesis of novel derivatives with an emphasis on their anti-Parkinson's activity. The research demonstrated that certain derivatives showed potent activity, suggesting a potential therapeutic application in neurodegenerative disease treatment, albeit outside the context of direct drug use (S. Gomathy et al., 2012).
Research on the chemical reactivity and coordination ability of similar molecules using density functional theory proposed their significance in pharmacological studies. This indicates a broader scientific interest in understanding the fundamental properties of such compounds, which could lead to various applications in medicinal chemistry and material science (S. Kumar & MisraNeeraj, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are potassium channels , specifically KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the electrical potential across the cell membrane and regulating cellular processes such as signal transduction .
Mode of Action
The compound acts as a potassium channel activator . It binds to these channels and increases their activity, leading to enhanced potassium ion flow across the cell membrane . This results in hyperpolarization of the cell membrane, which can affect various cellular processes .
Biochemical Pathways
The activation of potassium channels by this compound leads to an increase in endothelium-derived hyperpolarizing factor (EDHF) responses . EDHF is involved in the regulation of vascular tone and blood pressure .
Pharmacokinetics
The compound has good pharmacokinetic properties . It is soluble in DMSO, which suggests it could be well-absorbed and distributed in the body . The compound is stable for up to 1 year when stored properly, and solutions in DMSO can be stored at -20°C for up to 2 months .
Result of Action
The activation of potassium channels and the subsequent increase in EDHF responses lead to a decrease in blood pressure . In cell studies, the compound has been shown to reduce cell viability and proliferation, trigger apoptosis, and increase the percentage of cells in the G0/G1 phase . It also activates caspase 3 and reduces Akt phosphorylation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light, temperature, and storage conditions . Its efficacy can be influenced by the concentration of the compound and the presence of other substances that may interact with it .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-12-6-8-16(14(21)9-12)25-10-17(24)23-19-22-15-7-5-11-3-1-2-4-13(11)18(15)26-19/h1-9H,10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVUMZTZBPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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